![molecular formula C6H3Br2N3 B131933 6,8-Dibromoimidazo[1,2-a]pyrazine CAS No. 63744-22-9](/img/structure/B131933.png)
6,8-Dibromoimidazo[1,2-a]pyrazine
Overview
Description
6,8-Dibromoimidazo[1,2-a]pyrazine (CAS: 63744-22-9) is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrazine core substituted with bromine atoms at the 6- and 8-positions. Its molecular formula is C₆H₃Br₂N₃, with a molecular weight of 276.92 g/mol . This compound is widely utilized as a synthetic intermediate in medicinal chemistry due to the reactivity of its bromine substituents, which enable regioselective functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) . Key applications include the development of kinase inhibitors, antiviral agents, and antibacterial compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
6,8-Dibromoimidazo[1,2-a]pyrazine can be synthesized through a multi-step process. One common method involves the reaction of 2-amino-3,5-dibromopyrazine with chloroacetaldehyde in acetonitrile. The reaction mixture is stirred at 80°C for 10 hours. After completion, the solvent is removed, and the crude product is purified using silica gel column chromatography to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromoimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of this compound .
Scientific Research Applications
Pharmaceutical Development
6,8-Dibromoimidazo[1,2-a]pyrazine serves as a crucial intermediate in the synthesis of novel pharmaceutical compounds. Its unique structural properties enhance biological activity, making it particularly valuable in the development of anti-cancer agents.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of imidazo[1,2-a]pyrazine exhibit potent anticancer properties. A study synthesized various imidazo[1,2-a]pyrazine-coumarin hybrids and screened them for in vitro antitumor activities against a panel of 60 human cancer cell lines. Notably, compounds with specific substitutions at the C3 and C6 positions showed significant inhibition against melanoma and renal cancer cell lines with growth inhibition (GI) values exceeding 90% .
Compound | Cancer Cell Line | GI Value (%) |
---|---|---|
16b | Melanoma | 92.29 |
16b | Renal (A-498) | 90.12 |
16b | Non-Small Cell Lung (HOP-92) | 77.65 |
Agricultural Chemistry
In agricultural applications, this compound is utilized to develop effective agrochemicals. The bromine substitutions enhance its efficacy against various agricultural pests.
Case Study: Pesticide Development
The compound has been incorporated into formulations aimed at pest control due to its enhanced activity profile compared to non-brominated analogs. Studies indicate that brominated imidazo[1,2-a]pyrazines demonstrate improved binding affinity to pest enzymes, leading to higher toxicity levels .
Material Science
The compound is explored for its potential in developing advanced materials such as conductive polymers and coatings. Its unique electronic properties make it suitable for applications in organic electronics.
Case Study: Conductive Polymers
Research has shown that incorporating this compound into polymer matrices can enhance electrical conductivity and thermal stability. This property is particularly beneficial for applications in organic light-emitting diodes (OLEDs) .
Biochemical Research
In biochemical studies, this compound is investigated for its role in enzyme inhibition and receptor binding, contributing to the understanding of various biochemical pathways.
Case Study: Enzyme Inhibition
A series of experiments demonstrated that derivatives of this compound could inhibit the VirB11 ATPase enzyme in Helicobacter pylori, suggesting potential therapeutic applications in treating bacterial infections .
Analytical Chemistry
The compound is also employed as a standard reference material in analytical methods to improve the accuracy and reliability of chemical analysis.
Case Study: Standard Reference Material
In laboratory settings, this compound has been used as a benchmark for validating analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), ensuring precision in quantitative analyses .
Mechanism of Action
The mechanism of action of 6,8-Dibromoimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Modifications
The biological and chemical properties of imidazo[1,2-a]pyrazines are highly dependent on substitution patterns. Below is a comparative analysis of 6,8-dibromoimidazo[1,2-a]pyrazine and its analogs:
Table 1: Key Structural Analogs and Their Properties
Physicochemical Properties
- Solubility : this compound is slightly water-soluble, limiting its direct bioavailability . Derivatives with polar groups (e.g., 8-hydroxyphenyl) show improved solubility .
- Fluorescence : Pyrazine-based analogs (e.g., 10i) exhibit strong emission at ~850 nm, outperforming pyridine-based counterparts (e.g., 12i) due to extended π-conjugation .
Biological Activity
6,8-Dibromoimidazo[1,2-a]pyrazine is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of various enzymes and as a therapeutic agent against bacterial infections. This article delves into the compound's synthesis, biological activity, structure-activity relationships (SAR), and its implications in medicinal chemistry.
- Chemical Formula: C₆H₃Br₂N₃
- Molecular Weight: 276.92 g/mol
- CAS Number: 63744-22-9
Synthesis
The synthesis of this compound typically involves bromination of imidazo[1,2-a]pyrazine derivatives. The classical route includes:
- Condensation Reaction: Between 2-amino pyrazine and chloroacetaldehyde.
- Bromination: Using bromine or brominating agents to introduce bromine at the 6 and 8 positions.
Antibacterial Activity
Research has shown that imidazo[1,2-a]pyrazines exhibit inhibitory effects on bacterial ATPases, particularly the VirB11 ATPase from Helicobacter pylori. The compound was identified as a competitive inhibitor with an IC50 value indicating significant potency.
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
This compound | 7 | Inhibits ATPase activity |
In vitro studies demonstrated that the compound effectively reduced the virulence of H. pylori by inhibiting its secretion apparatus, thereby preventing the translocation of toxic molecules into host cells .
Kinase Inhibition
This compound has also been explored as a potential inhibitor for various kinases involved in hyperproliferative disorders. The compound shows promise as a therapeutic agent in cancer treatment by targeting key signaling pathways associated with tumor growth.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural features. Variations in substituents at different positions on the imidazo[1,2-a]pyrazine core can significantly influence its potency and selectivity.
- Key Findings:
- Substituents at the 8-position enhance binding affinity to ATPase active sites.
- The presence of halogens (bromine) at specific positions increases lipophilicity and cellular uptake.
Table: Summary of SAR Findings
Position | Substituent | Effect on Activity |
---|---|---|
6 | Br | Increased potency |
8 | Br | Enhanced binding |
3 | Aryl group | Variable effects |
Case Studies
Several studies have highlighted the efficacy of imidazo[1,2-a]pyrazines in clinical settings:
- Study on H. pylori Inhibition:
- Cancer Cell Line Studies:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6,8-dibromoimidazo[1,2-a]pyrazine, and how are reaction conditions optimized?
The synthesis of this compound (compound 5 ) involves a two-step process:
- Step 1 : Reacting 2-amino-3,5-dibromopyrazine (4 ) with bromoacetaldehyde in ethanol under room temperature for 3 days to form the imidazo[1,2-a]pyrazine core.
- Step 2 : Bromination using -bromosuccinimide (NBS) in chloroform under reflux conditions to introduce additional bromine substituents .
Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratio of starting materials), solvent polarity (ethanol for cyclization, chloroform for bromination), and reaction duration (3 days for cyclization vs. 2 hours for bromination). NMR and mass spectrometry are critical for confirming regioselectivity (e.g., singlet signals at δ 7.95–7.96 ppm confirm absence of substitution at position 8) .
Q. How is regioselectivity in bromination reactions of imidazo[1,2-a]pyrazine derivatives validated experimentally?
Regioselectivity is determined via NMR spectroscopy and X-ray crystallography :
- In this compound, the absence of coupling constants () in NMR spectra confirms bromination at positions 6 and 8 rather than 3 or 4. Theoretical calculations (electron density maps) align with experimental data, showing higher reactivity at positions 6 and 8 due to electron-deficient aromatic systems .
- Methoxy substitution studies further validate reactivity: only one bromine atom (position 6) is replaced under nucleophilic conditions, as confirmed by catalytic dehalogenation to 8-methoxy derivatives .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : Singlets at δ 7.73 (H2), 7.95 (H3), and 7.96 (H5) confirm substitution patterns.
- NMR : Peaks at ~120–130 ppm correlate with sp² carbons in the heterocyclic ring.
- HRMS (ESI-QTOF) : Molecular ion peaks (e.g., m/z 272.84 for C₆H₄Br₂N₃) confirm molecular weight.
- X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in hybrid structures like benzo[d]imidazole-pyrrolo[1,2-a]pyrazine derivatives .
Advanced Research Questions
Q. How do computational methods explain the electrophilic and nucleophilic reactivity of this compound?
- Electrophilic substitution : Semi-empirical AM1 calculations predict higher electron density at position 3, making it favorable for nitration. Experimental nitration studies align with this, showing preferential substitution at position 3 when electron-donating groups (e.g., methoxy) are present .
- Nucleophilic substitution : Position 8 is activated due to electron-withdrawing effects of the pyrazine nitrogen. Methoxy substitution at position 6 (vs. 8) is sterically and electronically disfavored, as shown by coupling constants () in ortho-substituted derivatives .
Q. How can contradictions in reactivity data between imidazo[1,2-a]pyrazine and related heterocycles (e.g., s-triazolo[1,2-a]pyrazine) be resolved?
- Hydrogen-deuterium exchange : Unlike s-triazolo[1,2-a]pyrazine, imidazo[1,2-a]pyrazine shows no H/D exchange at positions 3 and 5 under alkaline conditions, indicating lower acidity. This is attributed to reduced aromatic stabilization in the transition state .
- Quaternization studies : Methylation at position 7 vs. 1 in imidazo[1,2-a]pyrazine derivatives highlights differences in lone pair availability, resolved via X-ray crystallography and lanthanide shift reagents in NMR .
Q. What strategies enable diversification of this compound for biological applications?
- Cross-coupling reactions : Pd-catalyzed direct (hetero)arylation at position 3 introduces aryl/heteroaryl groups. For example, Suzuki coupling with 2,4-dichlorophenylboronic acid yields 8-(2,4-dichlorophenyl) derivatives with anti-adrenergic activity .
- Multicomponent reactions (MCRs) : Iodine-catalyzed Groebke-Blackburn-Bienaymé reactions with tert-butyl isocyanide and aryl aldehydes generate adenine-mimetic libraries. Yields exceed 70% under mild conditions (ethanol, room temperature) .
Q. How does structural modification (e.g., dihydroimidazo ring reduction) impact receptor binding affinity?
- α-Adrenergic receptor studies : Reducing the imidazo ring to 2,3-dihydro decreases α2-receptor affinity by 70-fold while preserving α1-receptor binding. Molecular modeling (e.g., conformational energy analysis) correlates this with reduced planarity and disrupted π-π stacking .
- Telomerase inhibition : Hybridization with β-carboline scaffolds enhances telomerase inhibition (IC₅₀ < 1 µM) via intercalation and groove binding, validated by FRET-based assays .
Q. Methodological Challenges & Data Interpretation
Q. How to address low yields in multicomponent reactions involving this compound?
- Catalyst optimization : Iodine (5 mol%) in ethanol improves yields (>70%) by stabilizing intermediates via halogen bonding. Avoid Lewis acids like FeCl₃, which promote decomposition .
- Solvent effects : Polar aprotic solvents (DMSO) enhance solubility of brominated intermediates, while toluene minimizes side reactions in electrophilic substitutions .
Q. What analytical approaches resolve ambiguities in substitution patterns of polybrominated derivatives?
Properties
IUPAC Name |
6,8-dibromoimidazo[1,2-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-4-3-11-2-1-9-6(11)5(8)10-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCZZGIPIMJBCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C(C2=N1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567145 | |
Record name | 6,8-Dibromoimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63744-22-9 | |
Record name | 6,8-Dibromoimidazo[1,2-a]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63744-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,8-Dibromoimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,8-Dibromoimidazo[1,2-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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